N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxin moiety with a pyrimidin-2-amine group, making it a versatile candidate for various chemical and biological applications.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H15N3O2/c1-17(14-15-5-2-6-16-14)10-11-3-4-12-13(9-11)19-8-7-18-12/h2-6,9H,7-8,10H2,1H3 |
InChI Key |
VRMAHLHPPZOAFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxin moiety can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl or aralkyl halides in the presence of a base like lithium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate enzymes by binding to their active sites, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-4-(2-hydroxyphenyl)-N’-methyl-1-piperazinecarboximidamide .
- **N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide .
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine stands out due to its unique combination of the benzodioxin and pyrimidin-2-amine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
